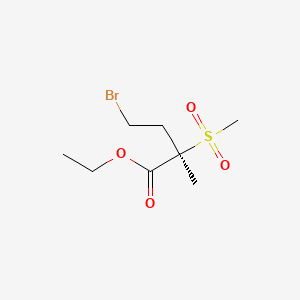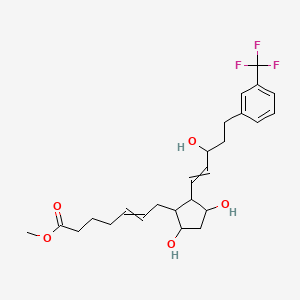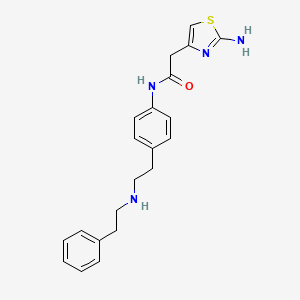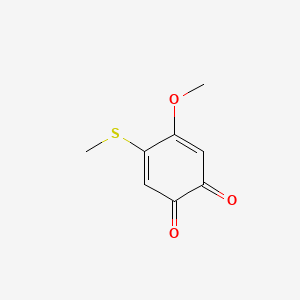
4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione is a unique organic compound characterized by its methoxy and methylthio substituents on a benzoquinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-methoxybenzoquinone with methylthiol in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzoquinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroquinones, and various substituted benzoquinones .
Applications De Recherche Scientifique
4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione exerts its effects involves interactions with cellular components. The compound can act as an electron acceptor, participating in redox reactions within cells. It may also interact with specific enzymes or proteins, modulating their activity and affecting cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-5-(methylthio)benzo-1,3-dioxolane
- 5,6,7-Trimethoxybenzo-1,3-oxathiolane
- 8-Amino-5,6,7-trimethoxybenzo-1,3-oxathiolane
Uniqueness
4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
18916-56-8 |
|---|---|
Formule moléculaire |
C8H8O3S |
Poids moléculaire |
184.209 |
Nom IUPAC |
4-methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H8O3S/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 |
Clé InChI |
VUVCGFFQHGCHSY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C(=O)C=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


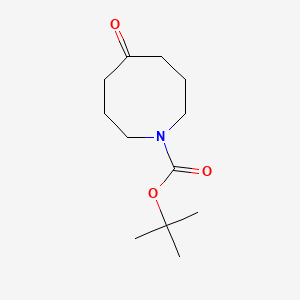
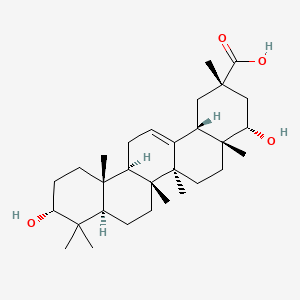

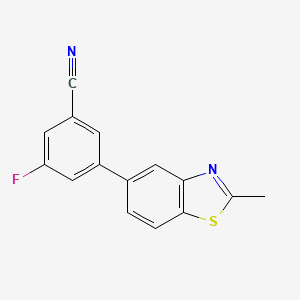
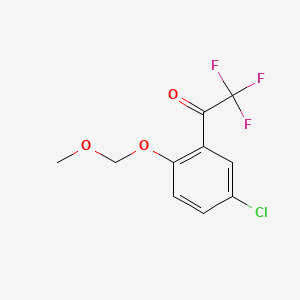
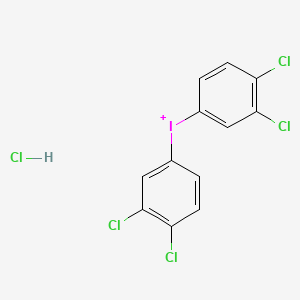
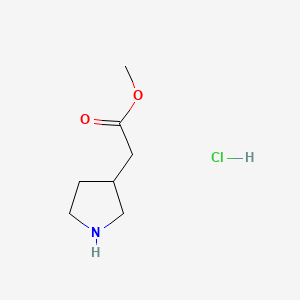

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)
